molecular formula C7H8N2O3 B13102412 Ethyl4-hydroxypyridazine-3-carboxylate

Ethyl4-hydroxypyridazine-3-carboxylate

Cat. No.: B13102412
M. Wt: 168.15 g/mol
InChI Key: KGUIITKLEJNKRJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypyridazine-3-carboxylate is a heterocyclic organic compound featuring a pyridazine ring substituted with a hydroxyl group at position 4 and an ethyl carboxylate ester at position 2.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 4-oxo-1H-pyridazine-3-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(10)3-4-8-9-6/h3-4H,2H2,1H3,(H,8,10)

InChI Key

KGUIITKLEJNKRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC=CC1=O

Origin of Product

United States

Preparation Methods

Multistep Process from 1,3-Diketones (Patent WO2011161612A1)

  • Step 1: Reaction of 1,3-diketones with ammonia or hydrazine to form unsaturated aminoketones.
  • Step 2: N-acylation of the aminoketones with acid halides or anhydrides.
  • Step 3: Intramolecular aldol condensation to form substituted 4-hydroxypyridines, including ethyl 4-hydroxypyridazine-3-carboxylate derivatives.

This process yields the target compound in 50-60% over three steps and is economically favorable due to the use of readily available starting materials. The workup involves aqueous extraction, solvent removal under reduced pressure, and purification by crystallization or chromatography. Chlorination of the 4-hydroxypyridine intermediate can also be performed using chlorinating agents like thionyl chloride or phosphoryl chloride if needed for further functionalization.

Cyclization via Diaza-Wittig Reaction (Research Literature)

A high-yielding method involves the organophosphorus-catalyzed diaza-Wittig reaction:

  • Starting from methyl 2-diazo-3-oxobutanoate, treated with titanium tetrachloride and triethylamine at low temperatures (-78 °C).
  • Subsequent addition of aldehydes leads to formation of substituted hydroxypyridazine carboxylates.
  • The reaction mixture is quenched with saturated ammonium chloride solution, extracted, dried, and purified by flash chromatography.
  • Yields reported for similar compounds reach up to 92%, indicating efficiency and selectivity.

Industrial Scale-Up Considerations

  • Use of continuous flow reactors for precise control over temperature, pressure, and reactant concentration.
  • Automated systems minimize human error and improve reproducibility.
  • Optimization of reaction parameters to maximize yield and purity.
  • Purification typically involves recrystallization or chromatographic techniques to achieve pharmaceutical-grade quality.
Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
1,3-Diketone + Ammonia + N-acylation + Aldol condensation 1,3-Diketones, ammonia, acid halides Acid halides/anhydrides, base Multi-step, room temp to reflux 50-60 Economical, scalable
Organophosphorus-catalyzed Diaza-Wittig Methyl 2-diazo-3-oxobutanoate, aldehydes TiCl4, Et3N -78 °C, inert atmosphere Up to 92 High yield, requires low temp
Hydrazine hydrate + Ethyl acetoacetate Ethyl acetoacetate, hydrazine hydrate Acid catalyst (e.g., H2SO4) Reflux in ethanol/methanol Moderate Common lab-scale method
Continuous flow synthesis (industrial) Same as above Automated reactors Controlled temp/pressure High Efficient scale-up
  • The choice of solvent and temperature critically influences the cyclization step, with polar protic solvents (ethanol, methanol) favoring higher yields.
  • Acid catalysts, such as sulfuric acid, promote esterification and ring closure but require careful control to avoid side reactions.
  • Low-temperature organophosphorus-catalyzed routes provide superior yields and selectivity but may be less practical for large-scale synthesis due to cryogenic conditions.
  • Purification by recrystallization from suitable solvents (e.g., ethyl acetate, hexane mixtures) yields analytically pure compounds.
  • Chlorination post-synthesis can modify the hydroxyl group for further synthetic applications, using reagents like thionyl chloride under mild conditions.

The preparation of ethyl 4-hydroxypyridazine-3-carboxylate is well-established through multiple synthetic routes, including classical cyclization of diketones with hydrazine, multistep N-acylation and aldol condensation processes, and advanced organophosphorus-catalyzed diaza-Wittig reactions. Each method offers trade-offs between yield, scalability, and operational complexity. Industrial synthesis favors continuous flow and multi-step processes with optimized workup and purification to achieve high-purity products for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-oxopyridazine-3-carboxylate derivatives.

    Reduction: Formation of 4-hydroxypyridazine derivatives with reduced ester groups.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Ethyl 4-hydroxypyridazine-3-carboxylate has demonstrated notable antimicrobial activity against various bacterial strains. Studies have shown that this compound exerts bactericidal effects through mechanisms that may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anti-inflammatory Effects

Research indicates that ethyl 4-hydroxypyridazine-3-carboxylate possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. In vitro assays have revealed its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing conditions such as arthritis and other inflammatory disorders.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It has been shown to scavenge free radicals effectively, which could provide protective effects against oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative conditions.

Indirect AMPK Activators

Recent studies have highlighted the role of ethyl 4-hydroxypyridazine-3-carboxylate as an indirect activator of AMP-activated protein kinase (AMPK). This activation is crucial for metabolic regulation and energy homeostasis, making the compound a potential therapeutic agent for metabolic syndromes and type 2 diabetes management .

Drug Development

The compound's structural characteristics allow it to serve as a scaffold for the development of novel pharmaceuticals. Its derivatives can be synthesized to enhance specific biological activities or reduce side effects, paving the way for new drug candidates targeting various diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, ethyl 4-hydroxypyridazine-3-carboxylate was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanism

A model of carrageenan-induced paw edema in rats was utilized to assess the anti-inflammatory effects of ethyl 4-hydroxypyridazine-3-carboxylate. The compound demonstrated a dose-dependent reduction in edema formation, with significant effects observed at doses of 20 mg/kg compared to control groups treated with standard anti-inflammatory drugs like Piroxicam .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in binding to biological targets, influencing enzyme activity, and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with ethyl 4-hydroxypyridazine-3-carboxylate, particularly in their heterocyclic cores and ester functionalities:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Ethyl 4-hydroxypyridazine-3-carboxylate Pyridazine -OH (C4), -COOEt (C3) Not explicitly stated Inferred ~182–200
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Isoxazole -CH2OH (C5), -COOEt (C3) C7H9NO4 171.15
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate Pyrazole -CF3 (C3), -COOEt (C4) C7H7F3N2O2 208.14
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate Dihydropyridine -Cl (C4), -CHO (C3), -COOEt (C1) C9H12ClNO3 217.65
Ethyl 3-methyl-1H-pyrazole-4-carboxylate Pyrazole -CH3 (C3), -COOEt (C4) C7H10N2O2 154.17
Key Observations:
  • Heterocyclic Core Influence : Pyridazines (six-membered, two adjacent nitrogen atoms) exhibit distinct electronic properties compared to five-membered isoxazoles or pyrazoles, affecting reactivity and solubility.

Physicochemical Properties

Comparative data for selected properties:

Compound Boiling Point (°C) Melting Point (°C) Hydrogen Bond Donors/Acceptors
Ethyl 4-hydroxypyridazine-3-carboxylate Not reported Not reported 1 (donor: -OH), 4 (acceptors)
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Not reported Not reported 2 (donors: -OH, ester), 5 (acceptors)
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate Not reported Not reported 1 (donor: ester), 4 (acceptors)
Ethyl 4-chloro-3-formyl-dihydropyridine carboxylate Not reported Not reported 1 (donor: aldehyde), 5 (acceptors)
Key Observations:
  • The hydroxyl group in ethyl 4-hydroxypyridazine-3-carboxylate likely increases its melting point compared to non-hydroxylated analogs (e.g., ethyl 3-methylpyrazole-4-carboxylate).
  • Trifluoromethyl groups () reduce water solubility but improve metabolic stability in drug design.

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